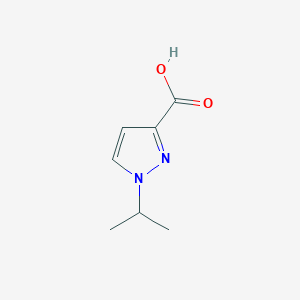

1-Isopropyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

1-Isopropyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and protein stability. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues, further affecting protein function. These interactions make this compound a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

Cellular Effects

This compound affects various cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell. Consequently, this compound can influence cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic fluxes by modulating enzyme activity and gene expression. These effects can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding to intracellular proteins can affect its localization and distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be targeted to particular organelles or compartments within the cell, depending on its chemical properties and interactions with targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules .

Biologische Aktivität

1-Isopropyl-1H-pyrazole-3-carboxylic acid (IPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The compound features a pyrazole ring, characterized by the presence of two nitrogen atoms in a five-membered ring structure, with an isopropyl group at the 1-position and a carboxylic acid functional group at the 3-position.

Biological Activities

Anticonvulsant Properties

Research has indicated that derivatives of this compound exhibit anticonvulsant activity. A study conducted on various pyrazole derivatives revealed that certain compounds demonstrated significant efficacy in animal models for seizure control.

Neuroprotective Effects

IPCA has been investigated for its potential neuroprotective properties. Studies suggest that it may inhibit enzymes involved in neurodegenerative diseases, providing a promising avenue for therapeutic development in conditions such as Alzheimer's disease .

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects, which are crucial for treating various inflammatory conditions. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially offering relief in diseases characterized by excessive inflammation .

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

- Condensation Reactions : This method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst, followed by treatment with formic acid to yield IPCA.

- Cycloaddition Reactions : Various cycloaddition techniques have been employed to construct the pyrazole ring efficiently.

- Multi-step Synthetic Procedures : More complex synthetic strategies involve multiple steps to introduce specific functional groups while maintaining the integrity of the pyrazole core.

The biological activity of IPCA can be attributed to its interaction with specific biological macromolecules. For instance, its carboxylic acid group allows for hydrogen bonding and electrostatic interactions with target proteins, which may enhance its efficacy as an enzyme inhibitor or receptor modulator. The mechanism by which IPCA exerts its effects varies depending on the specific biological target and pathway involved .

Table 1: Summary of Biological Activities of IPCA Derivatives

Recent Advancements

Recent advancements in drug design have focused on enhancing the biological profile of pyrazole derivatives, including IPCA. The exploration of structure-activity relationships (SAR) has led to the identification of more potent compounds with improved selectivity and reduced side effects .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Isopropyl-1H-pyrazole-3-carboxylic acid has been studied for its potential in several key areas:

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory cytokines like IL-6 and TNF-alpha. This suggests potential use in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This positions the compound as a potential antibacterial agent .

- Anticancer Potential : Investigations have revealed that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells, by activating caspase pathways and inhibiting cell proliferation .

Biological Studies

The compound's interaction with biological systems has been a focal point of research:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes crucial in metabolic processes, contributing to the understanding of biochemical pathways.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways vital for various physiological processes .

Agricultural Applications

In agricultural science, this compound serves as a building block for the synthesis of agrochemicals. Its derivatives have been explored for their potential as fungicides and herbicides, contributing to crop protection strategies.

Table 2: Synthesis Pathways

| Synthesis Method | Reagents Used | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate | Formation of pyrazole derivatives |

| Reduction | Lithium aluminum hydride | Formation of reduced pyrazole derivatives |

| Nucleophilic Substitution | Various nucleophiles | Replacement of functional groups |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on activated macrophages demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines. The results indicated a potential therapeutic application for this compound in managing chronic inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains revealed that this compound exhibited significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. This finding highlights the compound's potential as a novel antibacterial agent.

Analyse Chemischer Reaktionen

Condensation Reactions

Condensation reactions are critical in synthesizing this compound and its derivatives. These reactions typically involve nucleophilic attack on the carboxylic acid group or substitution at the pyrazole ring.

Example Reaction:

The compound can undergo condensation with alcohols (e.g., ethanol) in the presence of a dehydrating agent like sulfuric acid to form esters. For instance:

Equation:

1-Isopropyl-1H-pyrazole-3-carboxylic acid + Ethanol → Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate + Water

Conditions:

| Reactant | Reagent | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Compound | Ethanol + H₂SO₄ | Ethyl ester derivative | 43 |

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.8) participates in acid-base reactions, enabling deprotonation under basic conditions.

Example Reaction:

Reaction with sodium hydroxide forms the sodium salt, which is soluble in polar solvents and facilitates subsequent reactions:

Equation:

this compound + NaOH → Sodium 1-isopropyl-1H-pyrazole-3-carboxylate + H₂O

Conditions:

| Acidic Group | Base | Product | Solubility | Citation |

|---|---|---|---|---|

| COOH | NaOH (1M) | Sodium salt | High |

Esterification and Hydrolysis

Ester derivatives are key intermediates in synthesis. Hydrolysis under acidic or basic conditions regenerates the carboxylic acid.

Example Reaction:

Ethyl ester derivative → this compound

Conditions:

| Ester | Reagent | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Ethyl ester | HCl (conc.) | Parent acid | 98 |

Substitution Reactions

The pyrazole ring and carboxylic acid group are sites for nucleophilic substitution or electrophilic aromatic substitution.

Example Reaction:

Reaction with trifluoromethylating agents (e.g., CF₃SO₃H) introduces electron-withdrawing groups, altering reactivity.

Mechanism:

The isopropyl group directs substitution to the 3-position of the pyrazole ring.

| Substituent | Reagent | Product | Citation |

|---|---|---|---|

| H (3-position) | CF₃SO₃H | 3-(Trifluoromethyl) derivative |

Oxidation and Reduction

The pyrazole ring undergoes oxidation/reduction, though these reactions are less commonly reported.

Example Reaction:

Oxidation with KMnO₄ converts the pyrazole ring into a pyrazinedicarboxylic acid derivative.

Key Reaction Trends

Eigenschaften

IUPAC Name |

1-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOZNIDXTXBUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599116 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942631-65-4 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.